REACTION_CXSMILES
|
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=2[O:15][CH3:16])[CH2:10]O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[ClH:17].C(=O)(O)[O-].[Na+].COC(C)(C)C>C1(C)C=CC=CC=1>[Cl:17][CH2:10][C:9]1[CH:12]=[CH:13][C:14]([O:15][CH3:16])=[C:7]([O:6][CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)[CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
495 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)OC=1C=C(CO)C=CC1OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
550 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
814 g
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The contents of the flask were vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 12 liter round bottom flask equipped with an overhead stirrer
|
Type
|
CUSTOM
|
Details
|
internal thermometer, and a reflux condensor equipped with a nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
was flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
To the vigorously stirred reaction at 22° C.
|
Type
|
CUSTOM
|
Details
|
The top organic layer was isolated
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC(=C(C=C1)OC)OC1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |